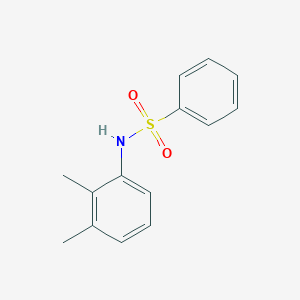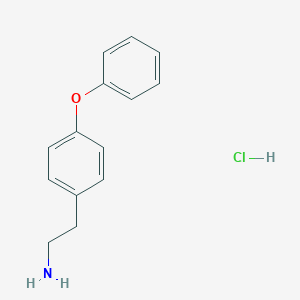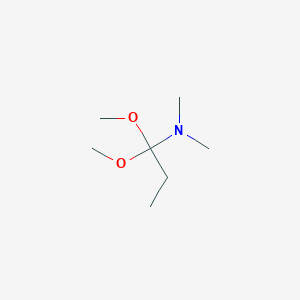
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene, also known as CCTT, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields. We will also explore the advantages and limitations of using CCTT in lab experiments and highlight future directions for further research.
科学的研究の応用
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and pharmaceuticals. In material science, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been used as a building block for the synthesis of conjugated polymers, which have applications in organic solar cells and light-emitting diodes. In organic electronics, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been used as an active layer in organic field-effect transistors, which have potential applications in flexible electronics. In pharmaceuticals, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been studied for its potential use as an anticancer agent.
作用機序
The mechanism of action of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene is not fully understood, but it is believed to act by inhibiting the growth of cancer cells. Studies have shown that 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
生化学的および生理学的効果
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been found to have both biochemical and physiological effects. In vitro studies have shown that 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In vivo studies have shown that 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has low toxicity and is well-tolerated by animals.
実験室実験の利点と制限
The advantages of using 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene in lab experiments include its high purity and low toxicity. 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene include its limited solubility in common solvents, which can make it difficult to work with in some experiments. Additionally, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has not been extensively studied in vivo, so its potential side effects and toxicity in humans are not well understood.
将来の方向性
There are several future directions for further research on 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene. One area of interest is the development of new synthetic methods for 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene that are more efficient and yield higher quality products. Another area of interest is the study of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene's potential use as an anticancer agent in vivo, including its efficacy and toxicity in animal models. Additionally, further research is needed to explore the potential use of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene in other fields, such as organic electronics and material science.
合成法
The synthesis of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene involves the reaction of 2-chloro-4-thiophenecarboxaldehyde with 5-chlorothiophene-3-boronic acid in the presence of a palladium catalyst. The resulting product is then treated with thionyl chloride to yield 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene. This method has been found to be efficient and yields high quality 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene.
特性
CAS番号 |
62226-39-5 |
|---|---|
製品名 |
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene |
分子式 |
C8H4Cl2S2 |
分子量 |
235.2 g/mol |
IUPAC名 |
2-chloro-4-(5-chlorothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H4Cl2S2/c9-7-1-5(3-11-7)6-2-8(10)12-4-6/h1-4H |
InChIキー |
IDMNNVXJHIIHOP-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C2=CSC(=C2)Cl)Cl |
正規SMILES |
C1=C(SC=C1C2=CSC(=C2)Cl)Cl |
その他のCAS番号 |
62226-39-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



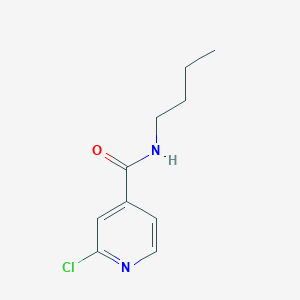
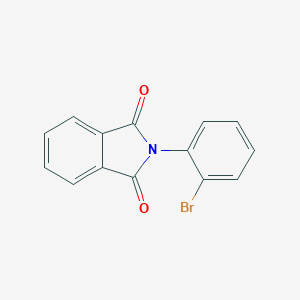
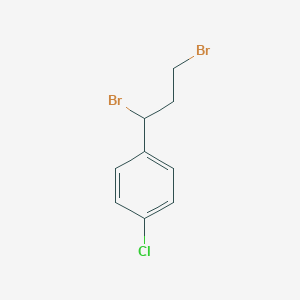
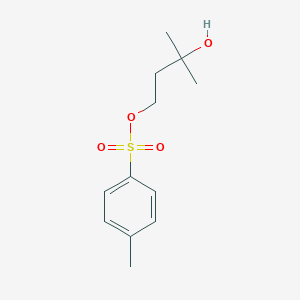
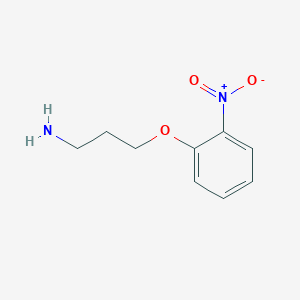
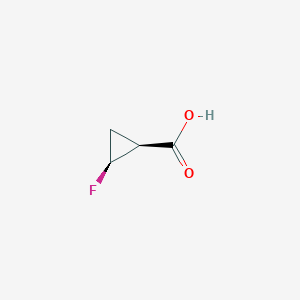
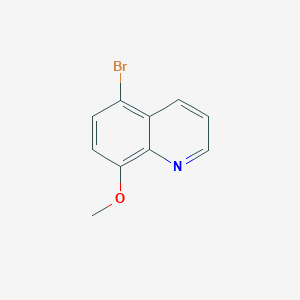
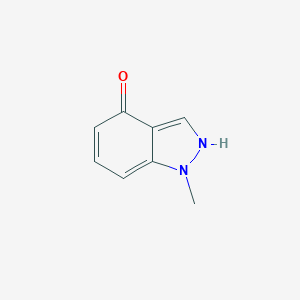
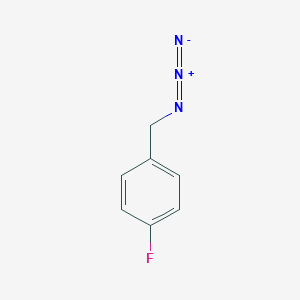
![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)
